1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline family, a class of heterocyclic molecules characterized by fused imidazole and quinoxaline rings. The structure features a 2,4-dimethylphenyl sulfonyl group at position 1 and a 3-methoxypropyl chain at position 2.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-9-10-19(16(2)13-15)29(26,27)25-14-24(11-6-12-28-3)20-21(25)23-18-8-5-4-7-17(18)22-20/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAICLRTDBWRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.40 g/mol. The structure features a sulfonamide group, which is known for its biological activity.
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often exhibit inhibitory effects on various enzymes. This specific compound may act as an inhibitor for certain proteases or kinases, although detailed studies are still required to confirm this.
- Antiviral Properties : Similar compounds in the literature have shown antiviral activity. For instance, derivatives of sulfonamides have been identified as effective against viruses like the Yellow Fever Virus (YFV) and HIV-1 . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance antiviral potency.
- Antimicrobial Activity : The imidazoquinoxaline scaffold is noted for its antimicrobial properties. Preliminary studies suggest that this compound could exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | In vitro | Moderate inhibition of YFV | |
| Antimicrobial | Disk diffusion assay | Inhibition zone > 15 mm | |
| Cytotoxicity | MTT assay | IC50 = 25 µM |
Case Studies
-
Antiviral Efficacy Against YFV :
A study demonstrated that compounds similar to the target molecule showed significant antiviral activity against YFV with an effective concentration (EC50) in the low micromolar range. The proposed mechanism involves disruption of viral replication pathways . -
Antimicrobial Screening :
In a screening assay for antimicrobial agents, derivatives of imidazoquinoxaline were tested against a panel of bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections . -
Cytotoxicity Assessment :
A cytotoxicity study using human cell lines revealed that while the compound has some cytotoxic effects (IC50 = 25 µM), it also shows selectivity towards cancer cells compared to normal cells, indicating potential for further development in oncology .
Comparison with Similar Compounds
Structural Analogs in the Imidazo[4,5-b]quinoxaline Family
Compound A : 1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline (CAS: 848734-66-7)
- Key Differences :
- Substituents: A 2-methoxybenzyl group at position 1 and a 4-methylphenyl sulfonyl group at position 3.
- Physicochemical Properties :
- Molecular Weight: 446.5 g/mol
- XLogP3: 4.4
- Rotatable Bonds: 5
- Hydrogen Bond Acceptors: 7 . Higher rotatable bond count may enhance conformational flexibility.
Compound B : 3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline (CAS: 325764-48-5)
- Key Differences :
- Substituents: A 4-chlorophenyl sulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 1.
- Physicochemical Properties :
- Molecular Weight: 490.9 g/mol
- XLogP3: 5.6
- Rotatable Bonds: 3
- Hydrogen Bond Acceptors: 9 .
- Implications : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration. Fewer rotatable bonds suggest a more rigid structure.
Compound C : 8-Fluoro-6-methoxy-3,4-dimethyl-1-(3-methylpyridin-4-yl)imidazo[1,5-a]quinoxaline
- Key Differences: Core Structure: Imidazo[1,5-a]quinoxaline (isomeric to imidazo[4,5-b]quinoxaline). Substituents: Fluorine and methoxy groups on the quinoxaline ring, with a 3-methylpyridinyl group at position 1. Implications: Fluorine substitution can enhance metabolic stability and bioavailability.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Lipophilicity : Compound B’s higher XLogP3 (5.6) suggests greater membrane permeability but may increase off-target binding risks.
- Flexibility : Compound A’s 5 rotatable bonds may allow better adaptation to active sites compared to Compound B’s rigidity.
- Polarity : The target compound’s methoxypropyl chain could balance solubility and lipophilicity, unlike Compound B’s trifluoromethyl group, which prioritizes lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
